molecular formula C14H11NS B1580849 2-Methyl-5-phenylbenzothiazole CAS No. 71215-89-9

2-Methyl-5-phenylbenzothiazole

Cat. No. B1580849
CAS RN: 71215-89-9
M. Wt: 225.31 g/mol
InChI Key: KUZZADDAFBFKBN-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylbenzothiazole is a chemical compound with the molecular formula C14H11NS . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2-Methyl-5-phenylbenzothiazole, has been a significant area of research. The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Other methods include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-phenylbenzothiazole consists of a benzothiazole ring fused with a phenyl group and a methyl group. The average mass of the molecule is 225.309 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-5-phenylbenzothiazole are primarily related to its synthesis. The condensation of 2-aminobenzenethiol with various compounds and the cyclization of thioamide or CO2 are common synthetic pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-phenylbenzothiazole include a molecular weight of 225.31 g/mol. More specific properties like melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

Antitumor Properties

2-Methyl-5-phenylbenzothiazole, a type of 2-phenylbenzothiazole, demonstrates promising antitumor properties. Research indicates its potential against various cancer cell lines, such as lung, colon, and breast cancer cells. For instance, the study by (Mortimer et al., 2006) describes the synthesis of new 2-phenylbenzothiazoles, highlighting their significant antiproliferative activity against these cancer cell lines. Another study by (Bradshaw et al., 2002) emphasizes the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, again underlining their potential against breast and ovarian cancer.

Diagnostic Applications

2-Methyl-5-phenylbenzothiazole derivatives are also explored for diagnostic applications, particularly in imaging cancer. (Wang et al., 2006) discuss the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which could be used as probes for positron emission tomography (PET) to image tyrosine kinase in cancers.

Potential in Chemotherapy

The role of 2-Methyl-5-phenylbenzothiazole in chemotherapy is further supported by studies on its analogs. For instance, (Stojković et al., 2006) investigate novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, finding significant cytotoxic activity against various carcinoma cell lines and in vivo antitumor activity.

Antimycobacterial Properties

Beyond cancer research, 2-Methyl-5-phenylbenzothiazole derivatives have been studied for their antimycobacterial properties. (Shinde et al., 2019) synthesized new 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives and reported good activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.

Safety And Hazards

The safety data sheet for 2-Methyl-5-phenylbenzothiazole was not found in the retrieved data. It is advised to handle this compound with appropriate safety measures due to its use in research and development .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including 2-Methyl-5-phenylbenzothiazole, are anticipated to be related to green chemistry. This involves environmentally friendly synthetic approaches . The global market for 2-Methyl-5-phenylbenzothiazole is also expected to grow .

properties

IUPAC Name

2-methyl-5-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZZADDAFBFKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072301
Record name Benzothiazole, 2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-phenylbenzothiazole

CAS RN

71215-89-9
Record name 2-Methyl-5-phenylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71215-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071215899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-methyl-5-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole, 2-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SP Gromov, AA Golosov, OA Fedorova, DE Levin… - Russian chemical …, 1995 - Springer
… The starting betaines 2a--e were obtained by heating 2-methylbenzoxazole (3a), 2-methylbenzothiazole (3b), 2-methylquinoline (3e), 2-methyl-5-phenylbenzothiazole (3d), and 2-methyl…
Number of citations: 3 link.springer.com
SP Gromov, MA Razinkin, VS Drach… - Russian chemical bulletin, 1998 - Springer
… by heating of 2-methyibenzothiazole, 2-methylbenzoxazole, 2-methylquinoline, 2-methylnaphtho[ 1,2-d]thiazole, 2-methyl-5-methoxybenzothiazole, 2-methyl-5-phenylbenzothiazole, 4-…
Number of citations: 7 link.springer.com
AE Saifutiarova, YV Fedorov, VB Tsvetkov… - Bioorganic …, 2021 - Elsevier
… (0.12 g, 1.80 mmol) was added to a solution of veratric aldehyde (0.30 g, 1.80 mmol) and 2-methyl-5-methoxybenzothiazole (0.32 g, 1.80 mmol) or 2-methyl-5-phenylbenzothiazole (…
Number of citations: 6 www.sciencedirect.com
VP Tsybyshev, VA Livshits, BB Meshkov… - Russian chemical …, 1997 - Springer
… Ester 4 (1 g, 2.5 retool) was fused with 2-methyl5-phenylbenzothiazole (0.56 g, 2.5 retool) at 150 ~ for 3 h. The product was recr2v.'statlized from benzene, dried, dissolved in ethanol, …
Number of citations: 1 link.springer.com
Z Popovic - 2022 - search.proquest.com
From inside our bodies to the environment we live in, there are a wide variety of unknown compounds that have been difficult to identify and characterize through current methods. We …
Number of citations: 0 search.proquest.com

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